molecular formula C15H20ClNO3 B1425344 Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride CAS No. 1159694-57-1

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

Cat. No. B1425344
M. Wt: 297.78 g/mol
InChI Key: TUYUAILPTOOTCU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of EBHTC-HCl include a melting point of 102-104 . It is a powder at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    The compound can be synthesized through reactions involving benzaldehyde, aniline, and ethylacetoacetate, using l (−) proline–Fe(III) complex at room temperature. This process is characterized by spectral methods and X-ray diffraction studies, revealing its crystal structure (Sambyal et al., 2011).

  • Crystal Structure Analysis

    The compound crystallizes in a triclinic space group, exhibiting a flat boat conformation. Its structure includes intra- and intermolecular hydrogen bonds, which stabilize the crystal structure (Sambyal et al., 2011).

Chemical Reactions and Derivatives

  • Formation of Schiff and Mannich Bases

    Ethyl imidate hydrochlorides, including derivatives of the compound, can react with various agents like hydrazine hydrate and isatin to form Schiff and Mannich bases, showcasing its versatility in chemical synthesis (Bekircan & Bektaş, 2008).

  • Phosphine-Catalyzed Annulations

    The compound acts as a 1,4-dipole synthon in phosphine-catalyzed annulations with N-tosylimines, leading to the formation of highly functionalized tetrahydropyridines. This process demonstrates complete regioselectivity and excellent yields, important for organic synthesis (Zhu et al., 2003).

  • Microbial Reduction Studies

    Microbial reduction of compounds structurally similar to ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride yields products with high diastereo- and enantioselectivities. This indicates potential applications in stereospecific syntheses (Guo et al., 2006).

Potential Applications in Organic Synthesis and Biochemistry

  • Use in Organic Synthesis

    The compound and its derivatives play a role in the synthesis of various organic molecules, demonstrating its utility as a building block in organic chemistry (Grishina et al., 2005).

  • Aldose Reductase Inhibition

    Derivatives of the compound, such as ethyl 1-benzyl-3-hydroxy-2(5H)-oxopyrrole-4-carboxylate, have been identified as potent and specific inhibitors of aldose reductase. This suggests potential applications in biochemical research, particularly in studying enzyme inhibition (Mylari et al., 1991).

  • Antioxidant Agent Synthesis

    Novel derivatives of the compound have been synthesized and evaluated for their antioxidant activity. This highlights its role in the development of potential antioxidant agents (Asha et al., 2009).

Safety And Hazards

The safety information for EBHTC-HCl includes hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

ethyl 1-benzyl-5-hydroxy-3,6-dihydro-2H-pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3.ClH/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12;/h3-7,17H,2,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYUAILPTOOTCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CN(CC1)CC2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
Reactant of Route 2
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
Reactant of Route 3
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
Reactant of Route 5
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride
Reactant of Route 6
Ethyl 1-benzyl-5-hydroxy-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride

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